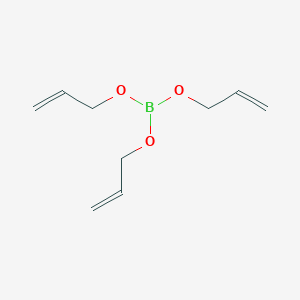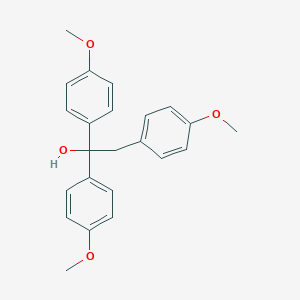
1,1,2-Tris(4-methoxyphenyl)ethan-1-ol
Vue d'ensemble
Description
1,1,2-Tris(4-methoxyphenyl)ethan-1-ol, commonly known as TME, is a chemical compound that belongs to the class of organic compounds called phenols. TME is a white crystalline powder, which is soluble in organic solvents like ethanol and methanol. It has a molecular formula of C24H24O4 and a molecular weight of 376.45 g/mol. TME has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of TME is not fully understood. However, it is believed that TME exerts its effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. TME has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. TME has also been shown to activate the AMPK pathway, which regulates cellular energy homeostasis and plays a role in cancer prevention.
Effets Biochimiques Et Physiologiques
TME has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. TME has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, TME has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.
Avantages Et Limitations Des Expériences En Laboratoire
TME has several advantages for lab experiments. It is readily available and can be synthesized with high yields using simple methods. TME is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, TME has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in aqueous systems. Additionally, TME can exhibit low bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for research on TME. One area of interest is the development of TME-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of TME. Additionally, the development of more efficient synthesis methods for TME and its derivatives could lead to the discovery of new therapeutic agents.
Applications De Recherche Scientifique
TME has been extensively studied for its potential applications in scientific research. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. TME has been found to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis. Additionally, TME has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Propriétés
Numéro CAS |
1817-87-4 |
|---|---|
Nom du produit |
1,1,2-Tris(4-methoxyphenyl)ethan-1-ol |
Formule moléculaire |
C23H24O4 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
1,1,2-tris(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C23H24O4/c1-25-20-10-4-17(5-11-20)16-23(24,18-6-12-21(26-2)13-7-18)19-8-14-22(27-3)15-9-19/h4-15,24H,16H2,1-3H3 |
Clé InChI |
XZKJJZRDNXWVLH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O |
SMILES canonique |
COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

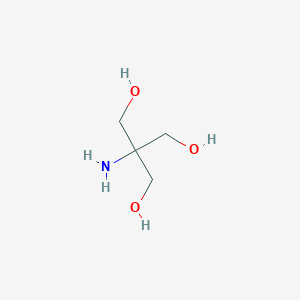
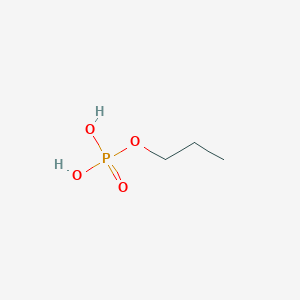
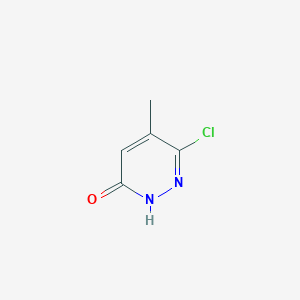
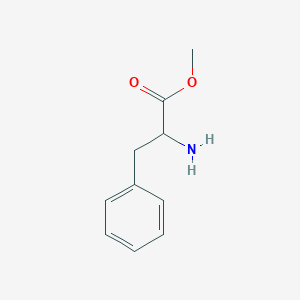
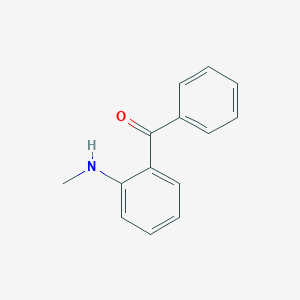
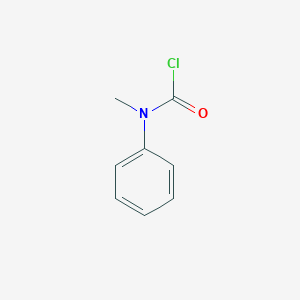
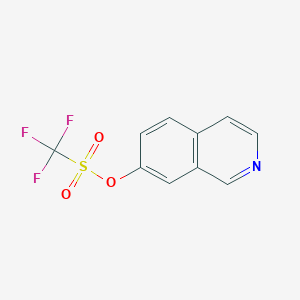
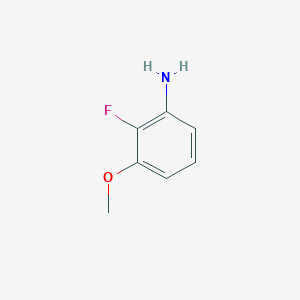


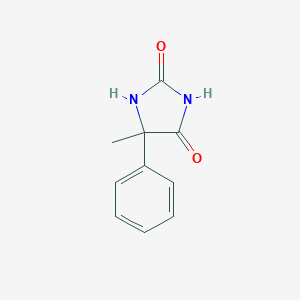
![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)

